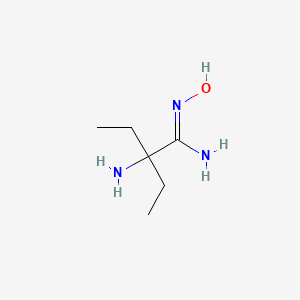
2-amino-2-ethyl-N'-hydroxybutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-ethyl-N’-hydroxybutanimidamide typically involves the reaction of ethylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-ethyl-N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-ethyl-N’-hydroxybutanimidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-amino-2-ethyl-N’-hydroxybutanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent cellular responses. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-methyl-N’-hydroxybutanimidamide
- 2-Amino-2-propyl-N’-hydroxybutanimidamide
- 2-Amino-2-butyl-N’-hydroxybutanimidamide
Uniqueness
2-Amino-2-ethyl-N’-hydroxybutanimidamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H15N3O |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-amino-2-ethyl-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-3-6(8,4-2)5(7)9-10/h10H,3-4,8H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
OVYKGVDNDSXNHH-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(CC)(/C(=N/O)/N)N |
Kanonische SMILES |
CCC(CC)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)


amine](/img/structure/B15278673.png)





![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)


![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
